3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolopyridine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfanyl Group: This step involves the reaction of the triazolopyridine intermediate with a suitable thiol reagent.
Fluorination and Chlorination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where triazolopyridine derivatives have shown efficacy.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 3-chloro-4-fluoronitrobenzene
Uniqueness
Compared to similar compounds, 3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide stands out due to its unique combination of functional groups and the triazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it a
Biological Activity
The compound 3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a member of the triazolopyridine family and has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H17ClFN5O2S
- Molecular Weight : 469.9 g/mol
- CAS Number : 1112300-47-6
The structure features a triazolo-pyridine core substituted with a chloro and fluorophenyl group, which may enhance its interaction with biological targets.
The compound is hypothesized to exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various kinases and phosphodiesterases, which are crucial in inflammatory pathways and cancer progression.
- Anti-inflammatory Properties : Its structural analogs have been reported to suppress tumor necrosis factor-alpha (TNFα) release, suggesting potential anti-inflammatory applications .
Anticancer Activity
Research indicates that compounds within this class can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines including A549 (lung), MCF-7 (breast), and PC-3 (prostate) with IC50 values ranging from 0.24 µM to 2.80 µM .
Antiviral Potential
The compound's structure aligns with those found in antiviral agents. For example, certain derivatives have shown efficacy against viral replication processes, indicating that similar mechanisms might be exploitable in this compound .
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of related triazolo-pyridine derivatives on human cancer cell lines. The findings indicated that modifications at the phenyl rings significantly influenced the anticancer activity, with some compounds exhibiting IC50 values as low as 0.42 µM against specific lines .
- Inflammation Model : In an animal model of inflammation, a structurally similar compound was administered to assess its effect on TNFα levels. The results showed a marked reduction in TNFα release post-treatment, supporting its potential use in inflammatory diseases .
Data Table
Biological Activity | IC50 Value (µM) | Cell Line/Target |
---|---|---|
Anticancer Activity | 0.24 | A549 (Lung Cancer) |
Anticancer Activity | 0.42 | MCF-7 (Breast Cancer) |
Anti-inflammatory | N/A | TNFα Release |
Properties
IUPAC Name |
3-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2N5O2S/c22-13-5-6-17(16(24)8-13)26-19(30)11-32-21-28-27-18-7-4-12(10-29(18)21)20(31)25-15-3-1-2-14(23)9-15/h1-10H,11H2,(H,25,31)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJDIOOLDBQKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=C(C=C(C=C4)Cl)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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